6-Chloro-7-isopropyl-7h-purin-8(9h)-one

Myeloperoxidase Inflammation Enzyme Inhibition

Researchers often face a gap in reliable, selective tool compounds for probing MPO-driven inflammatory pathways. 6-Chloro-7-isopropyl-7H-purin-8(9H)-one (CAS 1226804-22-3) bridges this gap with its defined potency (MPO IC50 54 nM, 37-fold selectivity over TPO) and a reactive 6-chloro handle for rapid analog generation. This combination offers a unique advantage for accelerating SAR campaigns without sacrificing biological specificity. - Standardized purity of 95% (HPLC) ensures data reproducibility across in vitro hepatocyte and microsomal CYP3A4 assays. - Shipped globally under ambient conditions with secure packaging, maintaining cold-chain integrity where specified by Fujifilm Wako.

Molecular Formula C8H9ClN4O
Molecular Weight 212.63 g/mol
CAS No. 1226804-22-3
Cat. No. B1530706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-isopropyl-7h-purin-8(9h)-one
CAS1226804-22-3
Molecular FormulaC8H9ClN4O
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(NC1=O)N=CN=C2Cl
InChIInChI=1S/C8H9ClN4O/c1-4(2)13-5-6(9)10-3-11-7(5)12-8(13)14/h3-4H,1-2H3,(H,10,11,12,14)
InChIKeyZGMXLNRHNYAKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-isopropyl-7H-purin-8(9H)-one: Purin-8-one Scaffold Overview


6-Chloro-7-isopropyl-7H-purin-8(9H)-one (CAS 1226804-22-3) is a synthetic purine derivative characterized by a chlorine atom at the C6 position, an isopropyl group at the N7 position, and a carbonyl functionality at the C8 position, constituting the purin-8-one core . This compound, with the molecular formula C8H9ClN4O and a molecular weight of 212.64 g/mol , has been identified as a versatile small molecule scaffold with demonstrated inhibitory activity against key enzymes including myeloperoxidase (MPO) and cytochrome P450 3A4 (CYP3A4) [1]. Unlike simpler purine analogs or those lacking the combined 6-chloro and 7-isopropyl substitution pattern, this compound exhibits a defined bioactivity profile that makes it a valuable tool for mechanism-of-action studies and as a building block for the synthesis of more complex purine derivatives with tailored pharmacological properties .

Tool compound for MPO/CYP3A4 inhibition studies
Synthetic building block with reactive 6-chloro handle
Defined substitution pattern (7-isopropyl, 8-oxo)

Why Generic Purine Analogs Cannot Substitute This Compound


Substituting 6-Chloro-7-isopropyl-7H-purin-8(9H)-one with a generic purine analog such as 6-chloropurine, 7-isopropylpurine, or a non-isopropyl-substituted purin-8-one compromises both the bioactivity profile and the synthetic utility of the compound. While 6-chloropurine (CAS 87-42-3) serves as a common building block, it lacks the 7-isopropyl group and 8-oxo moiety that confer enhanced lipophilicity (LogP ~1.49 vs. ~1.0 for 6-chloropurine) and specific enzyme-targeting capabilities [1]. Similarly, 7-isopropylpurine derivatives without the 6-chloro substituent exhibit altered reactivity and reduced potential for further functionalization via nucleophilic aromatic substitution [2]. Most critically, the unique combination of substituents in 6-Chloro-7-isopropyl-7H-purin-8(9H)-one results in a distinct inhibitory profile against MPO (IC50 = 54 nM) and CYP3A4 (IC50 = 210 nM) that is not replicated by its simpler structural analogs, making generic substitution scientifically invalid for studies requiring this specific activity fingerprint [3].

Substituent mismatch

6-chloropurine lacks the 7-isopropyl and 8-oxo groups; lipophilicity and enzyme-targeting profile may differ.

Reactivity gap

7-isopropylpurine derivatives without the 6-chloro substituent limit SNAr-based derivatization potential.

Profile divergence

Simpler purin-8-ones may not replicate the combined MPO/CYP3A4 inhibitory fingerprint reported for this scaffold.

Quantitative Differentiation: Evidence Against Structural Analogs


Superior Myeloperoxidase (MPO) Inhibitory Potency

6-Chloro-7-isopropyl-7H-purin-8(9H)-one exhibits potent inhibition of myeloperoxidase (MPO) with an IC50 of 54 nM in a chlorination activity assay [1]. In contrast, the parent 6-chloropurine scaffold shows no significant MPO inhibition at comparable concentrations, and typical purine-based MPO inhibitors often require complex substitution patterns to achieve sub-100 nM potency [2]. The 7-isopropyl and 8-oxo functionalities in this compound likely contribute to enhanced binding within the MPO active site, as suggested by structure-activity relationship studies on related purin-8-ones [3].

MPO Inhibition IC50
Reported
54 nM vs. >100 nM (baseline)
Supports MPO pathway-interrogation studies
MPO chlorination assay; comparator 6-chloropurine showed no significant inhibition
Myeloperoxidase Inflammation Enzyme Inhibition

Enhanced Lipophilicity and Membrane Permeability

The calculated LogP of 6-Chloro-7-isopropyl-7H-purin-8(9H)-one is 1.49 [1], which is approximately 0.5 units higher than that of the parent 6-chloropurine (LogP ~1.0) [2]. This increase in lipophilicity, attributable to the 7-isopropyl group, is expected to enhance passive membrane permeability and potentially improve cellular uptake in vitro. While this remains a physicochemical inference, the difference is consistent with established medicinal chemistry principles linking LogP increases with improved permeability for neutral or weakly basic compounds [3].

Lipophilicity (calc.LogP)
Class-level inference
1.49 vs. ~1.0 (6-chloropurine)
May support cellular permeability assessment
Calculated values; experimental verification advised
Physicochemical Properties Lipophilicity Drug Design

Distinct CYP3A4 Inhibition Profile

6-Chloro-7-isopropyl-7H-purin-8(9H)-one demonstrates moderate inhibition of cytochrome P450 3A4 (CYP3A4) with an IC50 of 210 nM in a time-dependent inhibition assay [1]. This activity is notable because simpler 6-chloropurine derivatives typically exhibit much weaker or no inhibition of CYP3A4 at sub-micromolar concentrations [2]. The combination of the 7-isopropyl and 8-oxo groups may facilitate a specific binding interaction with the CYP3A4 heme iron or active site residues, a hypothesis supported by the observation that purin-8-ones can act as CYP3A4 ligands [3]. Importantly, the compound's selectivity over thyroid peroxidase (TPO, IC50 = 2000 nM) suggests a degree of target discrimination [1].

CYP3A4 Inhibition
Reported
210 nM vs. >10 µM (baseline)
Supports CYP3A4 metabolism probe context
Time-dependent assay; markedly lower IC50 than typical 6-chloropurine
CYP3A4 Drug Metabolism Enzyme Inhibition

Versatile 6-Chloro Handle for Nucleophilic Substitution

The 6-chloro substituent in 6-Chloro-7-isopropyl-7H-purin-8(9H)-one serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient introduction of diverse amines, alkoxides, or thiols at the C6 position [1]. This reactivity is distinct from 6-unsubstituted or 6-oxo purin-8-ones, which require harsher conditions or alternative synthetic strategies for functionalization. For example, while 6-oxopurines (e.g., guanine derivatives) are relatively inert toward SNAr, the 6-chloro derivative reacts readily with primary and secondary amines under mild conditions (e.g., ethanol, 60-80°C) to yield 6-amino-substituted purin-8-ones [2]. This synthetic versatility is a key differentiator for procurement, as it allows researchers to generate focused libraries of 6-substituted analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis of each core scaffold .

C6 Chloro Reactivity
Class-level inference
Efficient SNAr with amines under mild conditions
Enables rapid library synthesis for SAR studies
Standard SNAr conditions; 6-oxopurines require activation
Chemical Synthesis Building Block Medicinal Chemistry

Selectivity Advantage Over Thyroid Peroxidase (TPO)

In enzyme inhibition assays, 6-Chloro-7-isopropyl-7H-purin-8(9H)-one exhibits an IC50 of 54 nM against MPO but a significantly higher IC50 of 2000 nM (2 µM) against thyroid peroxidase (TPO), resulting in a 37-fold selectivity window for MPO over TPO [1]. This degree of selectivity is notable given the structural and mechanistic similarities between these two heme peroxidases [2]. While the absolute selectivity (37-fold) is modest, it suggests that the 7-isopropyl and 8-oxo substitutions may favor binding to the MPO active site architecture over that of TPO. This is in contrast to some non-selective MPO inhibitors, such as certain thioxanthines, which often show comparable or even greater potency against TPO [3]. The selectivity profile, though preliminary, indicates that this compound may have a reduced likelihood of off-target effects related to TPO inhibition in cellular or in vivo models.

MPO vs TPO Selectivity
Reported
54 nM (MPO) / 2000 nM (TPO) — 37-fold
Supports MPO-selective pathway study fit
TPO inhibition markedly weaker; selectivity context from separate assays
Selectivity Thyroid Peroxidase Off-Target Activity

Recommended Research Applications


MPO-Focused Inflammation and Oxidative Stress Studies

Leverage the compound's 54 nM MPO IC50 to interrogate the role of myeloperoxidase in neutrophil-mediated inflammation, atherosclerosis, or neurodegenerative disease models. Its selectivity over TPO (37-fold) allows for cleaner mechanistic interpretation compared to less selective MPO inhibitors [1].

CYP3A4-Mediated Drug Metabolism and DDI Assays

Utilize the compound's moderate CYP3A4 inhibition (IC50 = 210 nM) as a tool compound to study time-dependent inhibition of this critical drug-metabolizing enzyme. Its activity profile makes it suitable for in vitro hepatocyte or microsomal assays designed to assess CYP3A4-mediated metabolic liabilities [2].

Synthesis of Focused Purin-8-one Libraries via C6 Substitution

Exploit the 6-chloro substituent as a reactive handle for the rapid generation of 6-amino, 6-alkoxy, or 6-thio purin-8-one analogs. This approach accelerates structure-activity relationship (SAR) exploration and lead optimization campaigns targeting kinases, phosphodiesterases, or other purine-binding proteins [3].

Physicochemical Optimization and Cellular Uptake Studies

Employ the compound's enhanced lipophilicity (LogP 1.49) to investigate how increased hydrophobicity impacts cellular permeability and intracellular target engagement in purine-based probe or drug discovery programs. Compare directly with less lipophilic analogs to establish property-performance relationships [4].

Application
Selection Property
Validation Focus
MPO pathway studies
MPO inhibitory profile
Pathway-specific assay response
CYP3A4 metabolism probe development
CYP3A4 inhibition context
Time-dependent inhibition assay validation
Purin-8-one library synthesis
6-chloro leaving group reactivity
SNAr derivatization efficiency
Cellular permeability assessment
Lipophilicity (calculated LogP)
Cell uptake and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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